![molecular formula C22H18F3NO2S B12602642 N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine CAS No. 648438-17-9](/img/structure/B12602642.png)
N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further linked to a glycine moiety through a sulfanyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biphenyl structure or the sulfanyl bridge.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the biphenyl structure .
科学的研究の応用
Chemistry: In chemistry, N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate.
Industry: In industry, N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties .
作用機序
The mechanism by which N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can facilitate specific interactions with biological molecules. The exact pathways involved depend on the specific application and target .
類似化合物との比較
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl group and is used in similar applications, such as in the synthesis of pharmaceuticals and advanced materials.
4-(Trifluoromethyl)-1,1’-biphenyl: This compound is structurally similar but lacks the glycine moiety, making it less versatile in biological applications.
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamine: This compound also contains a trifluoromethyl group and is used in the development of pharmaceuticals.
Uniqueness: N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine is unique due to the combination of the trifluoromethyl group, biphenyl structure, and glycine moiety. This combination provides a balance of chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific fields.
特性
CAS番号 |
648438-17-9 |
|---|---|
分子式 |
C22H18F3NO2S |
分子量 |
417.4 g/mol |
IUPAC名 |
2-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methylsulfanyl]anilino]acetic acid |
InChI |
InChI=1S/C22H18F3NO2S/c23-22(24,25)18-6-4-16(5-7-18)17-3-1-2-15(12-17)14-29-20-10-8-19(9-11-20)26-13-21(27)28/h1-12,26H,13-14H2,(H,27,28) |
InChIキー |
XANXAEJIQNTZEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CSC3=CC=C(C=C3)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


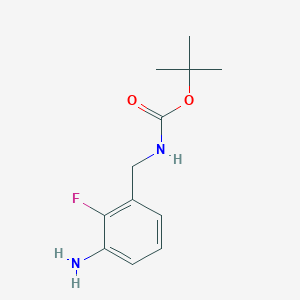
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


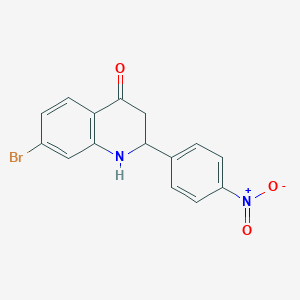
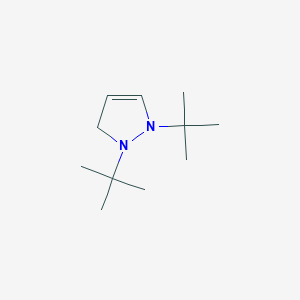
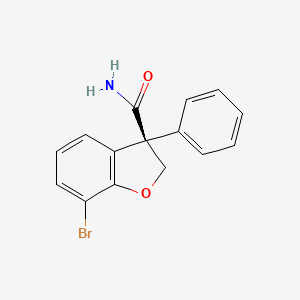
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
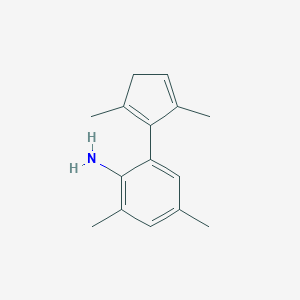
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
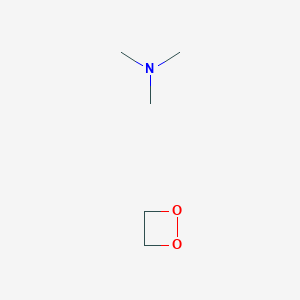
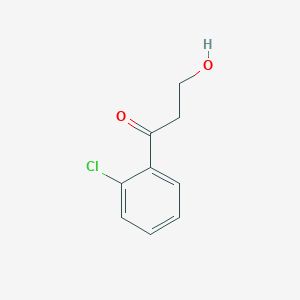
![(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B12602646.png)
